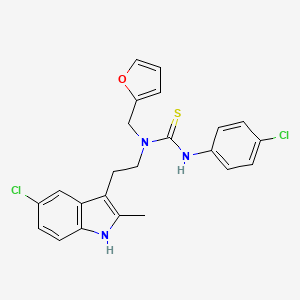

1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea

Description

This compound is a thiourea derivative featuring a 5-chloro-2-methylindole moiety, a 4-chlorophenyl group, and a furan-2-ylmethyl substitution. Thiourea derivatives are widely studied for their diverse biological activities, including antimicrobial, antifungal, and enzyme inhibitory properties . The structural complexity of this compound arises from the synergistic integration of electron-withdrawing (chloro) and aromatic (indole, furan) groups, which may enhance its binding affinity to biological targets or alter physicochemical properties like solubility and stability.

Properties

IUPAC Name |

1-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl2N3OS/c1-15-20(21-13-17(25)6-9-22(21)26-15)10-11-28(14-19-3-2-12-29-19)23(30)27-18-7-4-16(24)5-8-18/h2-9,12-13,26H,10-11,14H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWNUEBNBHOBSFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)C=CC(=C2)Cl)CCN(CC3=CC=CO3)C(=S)NC4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl2N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea is a novel thiourea derivative that has garnered attention in recent years due to its promising biological activities. Thioureas are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this specific thiourea compound, supported by data tables, case studies, and detailed research findings.

Anticancer Activity

Research indicates that thiourea derivatives exhibit significant anticancer properties by targeting various cellular pathways. The compound has been evaluated for its cytotoxic effects against several cancer cell lines.

Case Studies

- Cell Line Studies : In vitro studies have demonstrated that the compound shows potent cytotoxicity against MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values reported as low as 5 µM. This suggests strong potential for further development as an anticancer agent.

- Mechanism of Action : The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways related to cancer progression, such as the PI3K/Akt and MAPK pathways.

Antibacterial Activity

Thiourea derivatives are also recognized for their antibacterial properties. The specific compound has been tested against various pathogenic bacteria.

Table 1: Antibacterial Activity Against Selected Bacteria

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 125 µg/mL |

| Staphylococcus aureus | 100 µg/mL |

| Pseudomonas aeruginosa | 150 µg/mL |

The results indicate that the compound exhibits significant antibacterial activity, particularly against Staphylococcus aureus , highlighting its potential as a therapeutic agent in treating bacterial infections.

Antioxidant Activity

The antioxidant capacity of thiourea derivatives is another area of interest. The compound has shown promising results in scavenging free radicals.

Table 2: Antioxidant Activity Assays

| Assay Type | IC50 Value (µg/mL) |

|---|---|

| DPPH Scavenging | 45 |

| ABTS Scavenging | 30 |

These results suggest that the compound may help mitigate oxidative stress-related diseases by neutralizing free radicals.

Structure-Activity Relationship (SAR)

The biological activity of thiourea derivatives is often linked to their structural features. The presence of specific substituents can enhance or diminish their efficacy.

Key Structural Features

- Chloro and Methyl Substituents : The presence of chloro groups on the phenyl ring enhances lipophilicity, facilitating better membrane penetration and increased biological activity.

- Furan Moiety : The furan ring contributes to the overall stability and reactivity of the compound, which may enhance its interaction with biological targets.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by a complex structure that includes an indole moiety, thiourea linkage, and substituted aromatic groups. Its molecular formula is , with a molecular weight of approximately 453.0 g/mol. The structural features contribute to its biological activity, particularly in targeting specific cellular pathways.

Anticancer Activity

One of the primary applications of this compound lies in its anticancer properties. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that compounds with similar structures demonstrate high levels of antimitotic activity, with IC50 values indicating effective inhibition of cancer cell proliferation .

Table 1: Anticancer Activity Data

Synthesis and Derivatives

The synthesis of 1-(2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl)-3-(4-chlorophenyl)-1-(furan-2-ylmethyl)thiourea typically involves multi-step organic reactions that include the formation of the thiourea bond and the introduction of various substituents on the aromatic rings. The synthetic pathways are crucial for optimizing yield and purity, which directly influence biological activity.

Table 2: Synthetic Pathways Overview

| Step | Reaction Type | Reagents Used |

|---|---|---|

| Formation of thiourea | Condensation | Isothiocyanate + amine |

| Aromatic substitution | Electrophilic aromatic substitution | Chlorinated phenols |

| Indole synthesis | Cyclization | Indole precursors |

Potential Therapeutic Uses

Beyond anticancer applications, there is emerging interest in exploring other therapeutic uses for this compound:

Anti-inflammatory Effects

Preliminary studies suggest that similar compounds may possess anti-inflammatory properties, potentially useful in treating conditions such as arthritis or inflammatory bowel diseases. The ability to modulate inflammatory pathways could expand the therapeutic profile of this compound.

Neuroprotective Properties

Research into neuroprotective effects is ongoing, with initial findings indicating potential benefits in models of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier may enhance its efficacy in treating conditions like Alzheimer's disease.

Comparison with Similar Compounds

Table 1: Structural and Physical Properties of Analogous Thiourea Derivatives

Physicochemical and Crystallographic Properties

- Solubility: The furan and indole groups likely reduce water solubility compared to morpholino- or piperidine-substituted analogues (e.g., 5c, 5d) .

- Stability : The chloro groups may increase stability against metabolic degradation, as seen in chlorophenyl-containing drugs.

- Crystallography: While the target compound’s structure is unreported, analogues like 8b (P2₁) and tetrazole derivatives (P2₁/c) show that non-centrosymmetric packing could influence solid-state properties .

Q & A

Basic: How can researchers optimize the synthesis of this thiourea derivative to improve yield and purity?

Methodological Answer:

Synthesis optimization requires systematic variation of reaction parameters:

- Temperature : Compare reflux conditions (e.g., 80–100°C) versus room temperature for intermediate steps, as excessive heat may degrade sensitive functional groups like the indole or furan moieties .

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) may enhance reactivity of thiocarbonyl intermediates, while non-polar solvents (e.g., toluene) could reduce side reactions .

- Purification : Use column chromatography (silica gel, gradient elution with hexane/ethyl acetate) or recrystallization (ethanol/water mixtures) to isolate the product. Monitor purity via TLC or HPLC .

- Catalysts : Test bases like triethylamine to deprotonate intermediates and accelerate thiourea bond formation .

Basic: What analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

- NMR Spectroscopy : Use H and C NMR to confirm substituent positions (e.g., chlorophenyl, furanmethyl groups). NOESY or HSQC can resolve spatial proximity of indole and thiourea groups .

- Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns, particularly for chlorine isotopes (e.g., M+2 peaks at ~35.5 and 37.5 m/z) .

- X-ray Crystallography : Resolve conformational flexibility of the thiourea core and indole-furan interactions, if single crystals are obtainable .

- HPLC : Quantify purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Basic: What preliminary assays are recommended to evaluate its biological activity?

Methodological Answer:

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with positive controls (e.g., doxorubicin) and negative controls (untreated cells). Test concentrations from 1–100 µM .

- Enzyme Inhibition : Assess tyrosine kinase or caspase inhibition via fluorometric assays. Include ATP-competitive inhibitors (e.g., staurosporine) as benchmarks .

- Permeability Studies : Perform Caco-2 monolayer assays to predict intestinal absorption or blood-brain barrier penetration, given the compound’s lipophilic substituents .

Advanced: How can researchers resolve contradictory data on its biological activity across different studies?

Methodological Answer:

- Structural Variants : Synthesize analogs with systematic substitutions (e.g., 4-chlorophenyl → 3-fluorophenyl) to isolate substituent effects .

- Assay Standardization : Replicate experiments under identical conditions (e.g., cell line passage number, serum concentration). Use blinded analysis to minimize bias .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA, Tukey’s HSD) to compare IC values across studies. Consider batch effects or solvent toxicity (e.g., DMSO >0.1% may artifactually suppress activity) .

Advanced: What computational strategies elucidate its mechanism of action?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Validate with co-crystallized ligands (e.g., imatinib for Abl kinase) .

- MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes. Analyze RMSD and hydrogen-bond occupancy .

- QSAR Modeling : Corrogate substituent electronic parameters (Hammett σ) with bioactivity data to design optimized analogs .

Advanced: How does the thiourea core influence its pharmacokinetic properties?

Methodological Answer:

- Metabolic Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS. Compare half-life () to known drugs with thiourea groups .

- CYP Inhibition : Screen against CYP3A4/2D6 isoforms using fluorogenic substrates. A thiourea’s metal-chelating potential may reduce CYP activity .

- LogP Measurement : Determine octanol-water partitioning via shake-flask method. High logP (>3) due to chlorophenyl/furan groups may necessitate prodrug strategies for solubility .

Advanced: What strategies validate target engagement in cellular models?

Methodological Answer:

- Cellular Thermal Shift Assay (CETSA) : Heat-treat lysates from compound-exposed cells to assess target protein stabilization .

- Pull-Down Assays : Immobilize the compound on sepharose beads and incubate with cell lysates. Identify bound proteins via SDS-PAGE and LC-MS/MS .

- CRISPR Knockout : Generate target gene (e.g., Bcl-2)-knockout cell lines. If activity is abolished, confirm target specificity .

Advanced: How can conformational analysis guide SAR studies?

Methodological Answer:

- Rotatable Bond Analysis : Use MOE or RDKit to identify flexible regions (e.g., ethylene linker between indole and thiourea). Restrict flexibility via cyclization (e.g., introducing a pyridine ring) .

- Free Energy Perturbation (FEP) : Calculate binding affinity changes for substituent modifications (e.g., chloro → trifluoromethyl) .

- Crystal Structure Overlays : Compare with co-crystal structures of analogs to identify conserved binding motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.